molecular formula C16H16N4S B12149025 5-(2-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

5-(2-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12149025
M. Wt: 296.4 g/mol
InChI Key: DIEFAYUHFKDQND-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2-methylphenyl group and a phenylmethylthio group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile compound, followed by the introduction of the 2-methylphenyl and phenylmethylthio groups. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The phenylmethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the attached functional groups play a crucial role in determining the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methylphenyl)-1H-tetrazole: Another nitrogen-containing heterocycle with similar structural features.

    2-Methoxyphenyl isocyanate: A compound with a similar aromatic structure but different functional groups.

Uniqueness

5-(2-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both the 2-methylphenyl and phenylmethylthio groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other triazole derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

3-benzylsulfanyl-5-(2-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H16N4S/c1-12-7-5-6-10-14(12)15-18-19-16(20(15)17)21-11-13-8-3-2-4-9-13/h2-10H,11,17H2,1H3

InChI Key

DIEFAYUHFKDQND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC=CC=C3

Origin of Product

United States

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